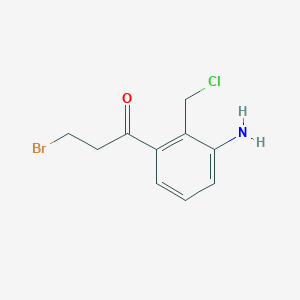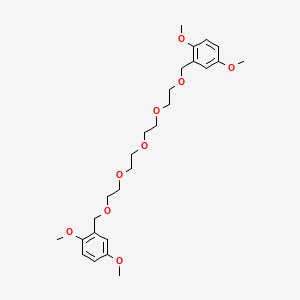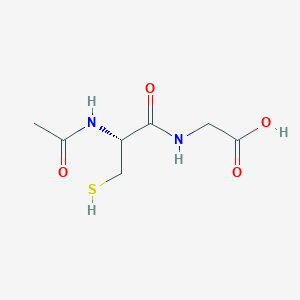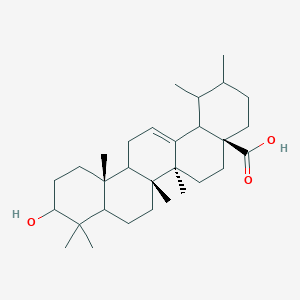
1-Iodosyl-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodosyl-4-methylbenzene, also known as 4-Iodotoluene, is an organic compound with the molecular formula CH3C6H4I. It is a derivative of toluene where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom. This compound is known for its applications in various chemical reactions and industrial processes .
Vorbereitungsmethoden
1-Iodosyl-4-methylbenzene can be synthesized through several methods. One common synthetic route involves the iodination of toluene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the para position of the toluene ring . Industrial production methods often involve similar processes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
1-Iodosyl-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form iodosylbenzene derivatives, which are useful intermediates in organic synthesis.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or tetrahydrofuran. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Iodosyl-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used to study the effects of halogenated aromatic compounds on biological systems.
Medicine: It serves as an intermediate in the synthesis of certain medicinal compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-Iodosyl-4-methylbenzene exerts its effects depends on the specific reaction it is involved in. For example, in the Suzuki-Miyaura coupling reaction, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl iodide and the boronic acid. This process involves the oxidative addition of the aryl iodide to the palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product .
Vergleich Mit ähnlichen Verbindungen
1-Iodosyl-4-methylbenzene can be compared with other similar compounds, such as:
Iodobenzene: Similar to this compound but lacks the methyl group on the benzene ring.
4-Bromotoluene: Similar structure but with a bromine atom instead of an iodine atom.
4-Chlorotoluene: Similar structure but with a chlorine atom instead of an iodine atom.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, which are influenced by the presence of the iodine atom .
Eigenschaften
CAS-Nummer |
69180-59-2 |
|---|---|
Molekularformel |
C7H7IO |
Molekulargewicht |
234.03 g/mol |
IUPAC-Name |
1-iodosyl-4-methylbenzene |
InChI |
InChI=1S/C7H7IO/c1-6-2-4-7(8-9)5-3-6/h2-5H,1H3 |
InChI-Schlüssel |
IQCXAFKQPGXFMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)I=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)


